(But-3-yn-2-yl)(butyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-but-3-yn-2-ylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-4-6-7-9-8(3)5-2/h2,8-9H,4,6-7H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSAVXVFCNHJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of but 3 Yn 2 Yl Butyl Amine
Transformations Involving the Alkyne Moiety
The terminal alkyne group is characterized by its sp-hybridized carbons and the presence of a weakly acidic terminal proton, making it susceptible to a variety of addition, cycloaddition, and coupling reactions. nih.gov
Click Chemistry (e.g., Azide-Alkyne Cycloaddition)
The terminal alkyne functionality of (But-3-yn-2-yl)(butyl)amine makes it an ideal substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.org The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. wikipedia.org While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the copper(I)-catalyzed variant (CuAAC) proceeds under mild conditions, often in aqueous media, and selectively produces the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgwikipedia.orgacs.org
The reaction involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide to form the stable triazole ring. wikipedia.orgacs.org This transformation is exceptionally reliable and tolerant of a wide array of functional groups, making it a powerful tool for chemical biology, drug discovery, and materials science. wikipedia.org Given its structure, this compound is expected to react efficiently with various organic azides in the presence of a copper(I) catalyst.
Table 1: Representative Azide-Alkyne Cycloaddition Reaction
| Reactant A | Reactant B | Catalyst System | Product |
| This compound | Benzyl Azide | Copper(II) Sulfate, Sodium Ascorbate | 1-Benzyl-4-(1-(butylamino)ethyl)-1H-1,2,3-triazole |
Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed, which, in contrast to CuAAC, selectively yields the 1,5-disubstituted triazole regioisomer. wikipedia.orgblogspot.com
Cycloaddition Reactions
Beyond the well-known azide-alkyne cycloaddition, the alkyne moiety in this compound can participate in other cycloaddition reactions to form a variety of carbo- and heterocyclic structures. mdpi.com These reactions are powerful methods for ring construction in an atom-economical fashion.
For instance, [3+2] cycloadditions can occur with various 1,3-dipoles other than azides, such as nitrile oxides or azomethine ylides, to generate five-membered heterocycles. researchgate.net Propargylamines, the class of compounds to which this compound belongs, are known to be versatile precursors in the synthesis of heterocycles like pyrroles, quinolines, and oxazolidinones through cycloaddition pathways. nih.govresearchgate.net In some cases, the secondary amine within the molecule can itself participate in an intramolecular fashion after an initial intermolecular reaction. For example, reactions with heteroallenes like isothiocyanates can lead to subsequent cyclizations, forming thiazolidine-2-thiones. researchgate.net
Hydroamination and Related Additions
Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond, representing a 100% atom-economical method for synthesizing more complex amines, imines, and enamines. frontiersin.orgnih.gov The terminal alkyne of this compound can undergo intermolecular hydroamination with other amines or intramolecularly, although the latter is less likely without specific activation.
Transition metal catalysts, particularly those based on late transition metals like gold, copper, or nickel, are often required to facilitate this transformation. nih.govnih.govsci-hub.box The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and depends on the substrate, catalyst, and reaction conditions. sci-hub.box
Markovnikov addition typically occurs with aryl-substituted alkynes, leading to the formation of an imine or enamine where the nitrogen atom is bonded to the more substituted carbon of the original alkyne. frontiersin.orgsci-hub.box
Anti-Markovnikov addition is often observed with terminal aliphatic alkynes, resulting in the nitrogen adding to the terminal carbon. sci-hub.box
Copper-catalyzed protocols have been developed for the hydroamination of terminal alkynes, which can lead to the synthesis of β-amino substituted styrenes or other vinyl amines. sciepub.com
Transformations Involving the Secondary Amine Functionality
The secondary amine group in this compound is nucleophilic and basic due to the lone pair of electrons on the nitrogen atom. wikipedia.org This allows for a variety of N-functionalization reactions.
N-Functionalization Reactions
The nucleophilic nitrogen can react with various electrophiles to form new bonds, leading to tertiary amines, amides, sulfonamides, and other derivatives.
N-Alkylation: Secondary amines readily undergo N-alkylation when treated with alkyl halides (e.g., methyl iodide, benzyl bromide) in a nucleophilic substitution reaction. wikipedia.org This process converts the secondary amine into a tertiary amine. researchgate.net A significant challenge in N-alkylation is preventing overalkylation; the tertiary amine product is often more nucleophilic than the starting secondary amine, which can lead to the formation of a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used. wikipedia.orgmasterorganicchemistry.com However, methods using alcohols as alkylating agents or catalytic amounts of alkyl halides can offer more selective transformations. rsc.org
N-Acylation: The reaction of the secondary amine with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of a stable amide bond. bath.ac.uk This is a common and efficient reaction, often carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the acidic byproduct (e.g., HCl). wikipedia.org This transformation is fundamental in organic synthesis, including peptide coupling. bath.ac.uk
Condensation Reactions: The secondary amine can participate in condensation reactions with carbonyl compounds. For instance, it can be a component in the three-component A³ coupling reaction (aldehyde, alkyne, amine) to synthesize other, more complex propargylamines. researchgate.net
Table 2: Summary of Potential Reactions and Products
| Functional Group | Reaction Type | Reagents | Product Type |
| Alkyne | Azide-Alkyne Cycloaddition | Organic Azide, Cu(I) Catalyst | 1,2,3-Triazole |
| Alkyne | Hydroamination | Amine, Metal Catalyst | Enamine or Imine |
| Alkyne | Sonogashira Coupling | Aryl Halide, Pd/Cu Catalyst | Aryl-substituted Alkyne |
| Amine | N-Alkylation | Alkyl Halide | Tertiary Amine |
| Amine | N-Acylation | Acyl Chloride, Base | Amide |
Formation of Nitrogen-Containing Heterocycles
The structure of this compound, featuring both a nucleophilic secondary amine and a reactive terminal alkyne, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. These transformations can be achieved through several strategic approaches, often employing metal catalysis to control reaction pathways and selectivity.
One of the primary methods for cyclization is through transition-metal-catalyzed intramolecular reactions. Depending on the catalyst and reaction conditions, the alkyne moiety can be activated to undergo nucleophilic attack by the tethered amine. This can lead to the formation of five- or six-membered rings, which are common structural motifs in pharmaceuticals and natural products. For instance, gold or platinum catalysts are known to facilitate the hydroamination and subsequent cyclization of aminoalkynes.
Furthermore, this compound can participate in intermolecular reactions that yield complex heterocyclic systems. In tandem or cascade reactions, the amine can react with an external electrophile, such as an aldehyde or ketone, to form an intermediate iminium ion. This intermediate can then be trapped intramolecularly by the alkyne, leading to cyclization. Such strategies have been employed to construct diverse scaffolds, including substituted pyrroles, pyridines, and quinolines acs.orgnih.gov. The specific outcome is often dictated by the choice of catalyst, reaction partners, and conditions.
The table below summarizes common catalytic systems used in the formation of heterocycles from propargylamine (B41283) precursors.
| Catalyst System | Reaction Type | Resulting Heterocycle |
| Gold (Au) Salts | Intramolecular Hydroamination/Cyclization | Pyrrolidines, Piperidines |
| Palladium (Pd) Complexes | Tandem Coupling/Cyclization | Quinolines, Indoles |
| Copper (Cu) Salts | A³ Coupling/Cyclization | Substituted Pyrroles |
| Silver (Ag) Salts | Carboxylative Cyclization | Oxazolidinones |
Oxidative Coupling Reactions of Amines
Oxidative coupling reactions provide a powerful, atom-economical method for forming new carbon-carbon and carbon-nitrogen bonds. For this compound, such reactions can proceed through several pathways, typically involving the activation of C-H or N-H bonds.
Transition metal catalysts, particularly those based on palladium, ruthenium, or copper, are often employed to facilitate these transformations. One potential pathway involves the oxidative C-H activation at the carbon atom alpha to the nitrogen. This generates a reactive iminium ion intermediate, which can then couple with various partners.
Another significant class of reactions is oxidative annulation, where the alkyne and amine moieties participate in a cyclization with an external coupling partner. For example, ruthenium-catalyzed oxidative alkyne annulation can occur via C-H activation on a suitable partner, followed by insertion of the alkyne and cyclization with the amine researchgate.net. Similarly, iodine-promoted oxidative reactions can trigger the annulation of multiple amine components to construct complex biheteroaryl structures rsc.org. These methods avoid the need for pre-functionalized starting materials, making them highly efficient.
The following table outlines representative oxidative coupling reactions applicable to secondary amines or alkynes.
| Reaction Type | Catalyst/Reagent | Bond Formed | Typical Product |
| Oxidative C-H/N-H Annulation | Ruthenium (Ru) | C-C, C-N | Dihydroisoquinolines |
| Aerobic Oxidative Amination | Palladium (Pd) / O₂ | C-N | Allylic Amines, Enamines mdpi.com |
| Oxidative C-H/C-H Coupling | Copper (Cu) or Iron (Fe) | C-C | Dimerized Amines |
| I₂-Promoted Annulation | Iodine (I₂) | C-N | Biheteroaryls rsc.org |
Stereoselective Transformations of the Chiral Center
This compound possesses a chiral center at the C2 position (the carbon atom bonded to the nitrogen and the alkyne). This chirality opens avenues for stereoselective transformations, which are crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.
Kinetic Resolution
For a racemic mixture of this compound, kinetic resolution is a primary strategy to separate the enantiomers. This process involves reacting the racemic amine with a chiral reagent or catalyst that reacts at a different rate with each enantiomer nih.gov. One enantiomer is consumed faster to form a product, leaving the unreacted starting material enriched in the other, slower-reacting enantiomer ethz.chethz.ch. Chiral acylating agents, often used in conjunction with N-heterocyclic carbene (NHC) catalysts or chiral hydroxamic acids, have proven effective for the kinetic resolution of various chiral secondary amines nih.govresearchgate.net. Enzymatic methods, using lipases for selective acylation, also offer a powerful tool for achieving high enantiomeric excess mdpi.com.
Diastereoselective Reactions
Once an enantiomerically enriched sample of this compound is obtained, the existing stereocenter can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. The chiral center can influence the facial selectivity of additions to the alkyne or reactions at the amine. For instance, the coordination of a metal catalyst to both the amine and the alkyne can create a rigid chiral environment, guiding an incoming reagent to attack one face of the alkyne preferentially.
Another powerful strategy involves the temporary attachment of a chiral auxiliary to the amine. For example, converting the amine into a chiral N-tert-butanesulfinamide creates a diastereomeric mixture that can be separated. The sulfinyl group then acts as a potent stereodirecting group in subsequent transformations, such as the addition of nucleophiles to the alkyne, before being cleaved to reveal the enantiopure product acs.org.
The table below lists common strategies for achieving stereocontrol with chiral amines.
| Method | Approach | Key Reagent/Catalyst | Outcome |
| Kinetic Resolution | Enantioselective Acylation | Chiral Hydroxamic Acids, Lipases | Separation of Enantiomers ethz.chmdpi.com |
| Diastereoselective Synthesis | Substrate Control | Pre-existing Chiral Center | Formation of a specific diastereomer |
| Chiral Auxiliary | Temporary Derivatization | N-tert-butanesulfinamide | High diastereoselectivity in subsequent reactions acs.org |
| Asymmetric Catalysis | Enantioselective Transformation | Chiral Metal-Ligand Complex | Creation of new stereocenters with high enantioselectivity organic-chemistry.org |
Mechanistic Investigations in the Synthesis and Reactions of but 3 Yn 2 Yl Butyl Amine
A3 Coupling Reaction Mechanisms
The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component method for the synthesis of propargylamines. This atom-economical process involves the reaction of an aldehyde, a terminal alkyne, and a primary or secondary amine in the presence of a metal catalyst.
Metal catalysts are essential for activating the terminal alkyne and facilitating the carbon-carbon bond formation in the A3 coupling reaction. A variety of transition metals, including copper, gold, silver, and ruthenium, have been shown to effectively catalyze this transformation. Copper salts, in particular, are widely used due to their low cost and high catalytic activity. The general role of the metal catalyst is to act as a Lewis acid, coordinating to the alkyne and increasing the acidity of the terminal proton, thereby enabling its deprotonation.
Ligands play a crucial role in modulating the reactivity and selectivity of the metal catalyst. They can influence the solubility of the catalyst, protect it from deactivation, and, in the case of chiral ligands, induce enantioselectivity in the reaction. The choice of ligand can significantly impact the reaction's efficiency and outcome.
Interactive Table:
| Metal Catalyst | Ligand | Key Features | Reference |
|---|---|---|---|
| Copper(I) | None (salt only) | Cost-effective and widely used, but can lead to side reactions like Glaser coupling. | |
| Gold(I)/Gold(III) | Phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands | Highly active, often requiring lower catalyst loadings and milder reaction conditions. | |
| Silver(I) | Often used as a salt (e.g., AgI) | Effective catalyst, can promote reactions in aqueous media. | |
| Ruthenium(III) | Used in combination with a copper co-catalyst | Can enhance the reaction scope and efficiency. |
The mechanism of the A3 coupling reaction proceeds through the formation of two key intermediates: a metal acetylide and an imine (or iminium ion).
Metal Acetylide Formation: The reaction is initiated by the coordination of the metal catalyst to the terminal alkyne. This coordination enhances the acidity of the alkyne's C-H bond, facilitating its deprotonation by the amine present in the reaction mixture to form a metal acetylide species. This step is crucial as it generates the nucleophilic alkyne species required for the subsequent C-C bond formation.
Imine/Iminium Ion Formation: Concurrently, the aldehyde and the amine react in situ to form an imine (from a primary amine) or an iminium ion (from a secondary amine) through a dehydrative condensation reaction. This electrophilic intermediate is then susceptible to nucleophilic attack by the metal acetylide.
The catalytic cycle of the A3 coupling reaction can be summarized in the following steps:
Activation of the Alkyne: The metal catalyst activates the terminal alkyne, leading to the formation of a metal-π-alkyne complex.
Deprotonation: The amine, acting as a base, deprotonates the activated alkyne to generate a metal acetylide intermediate.
Imine/Iminium Ion Formation: The aldehyde and amine condense to form an imine or iminium ion.
Nucleophilic Addition: The metal acetylide attacks the electrophilic carbon of the imine or iminium ion, forming a new carbon-carbon bond and generating the propargylamine (B41283) product.
Catalyst Regeneration: The metal catalyst is regenerated and can then participate in a new catalytic cycle.
This cycle efficiently combines three components in a single pot to produce the desired propargylamine with water as the only byproduct, highlighting the atom economy of this process.
Mechanistic Aspects of Asymmetric Induction
The synthesis of chiral propargylamines, which are valuable building blocks for pharmaceuticals and other biologically active molecules, can be achieved through asymmetric A3 coupling reactions. This is accomplished by employing a chiral catalyst, typically a metal complex with a chiral ligand.
The mechanism of asymmetric induction relies on the formation of a chiral environment around the metal center by the chiral ligand. This chiral complex then orchestrates the approach of the prochiral imine to the metal acetylide in a stereocontrolled manner. The steric and electronic properties of the chiral ligand create a diastereomeric transition state that favors the formation of one enantiomer of the propargylamine over the other.
Several classes of chiral ligands have been successfully employed in asymmetric A3 coupling reactions, including:
Pybox (Pyridine-bis(oxazoline)) ligands: These ligands, in combination with copper catalysts, have shown excellent enantioselectivity in the synthesis of a wide range of chiral propargylamines.
StackPhos and StackPhim: These P,N-ligands have also been effective in copper-catalyzed asymmetric A3 couplings, providing high yields and enantioselectivities.
Interactive Table:
| Catalyst System | Chiral Ligand Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Cu(I)/Pybox | Pyridine-bis(oxazoline) | Often >90% | |
| Cu(I)/StackPhos | Phosphine-Imidazoline | High, up to 99% | |
| Cu(I)/Pinap | Phosphine-Naphthylamine | High, up to >99% |
The precise mechanism of stereochemical control is often complex and can depend on the specific ligand, metal, and substrates involved. However, the general principle involves the creation of a well-defined chiral pocket that directs the facial selectivity of the nucleophilic attack of the acetylide on the imine.
Reaction Pathway Elucidation for Derivatization Reactions
Propargylamines, including (But-3-yn-2-yl)(butyl)amine, are valuable precursors for the synthesis of a variety of more complex molecules, particularly nitrogen-containing heterocycles. Understanding the mechanistic pathways of these derivatization reactions is key to controlling their outcomes.
Palladium-Catalyzed Cyclization to Quinolines:
Propargylamines can undergo palladium-catalyzed cyclization to form substituted quinolines. A plausible mechanism for this transformation involves the following steps:
Coordination of the palladium catalyst to the alkyne moiety of the propargylamine.
Intramolecular nucleophilic attack of the amine onto the activated alkyne, leading to the formation of a six-membered ring intermediate.
A subsequent oxidative addition and reductive elimination sequence, or a related pathway, results in the aromatization of the ring to form the quinoline product.
Gold-Catalyzed Carboxylative Cyclization to 2-Oxazolidinones:
In the presence of a gold catalyst and carbon dioxide, propargylamines can be converted into 2-oxazolidinones. Density Functional Theory (DFT) calculations have shed light on this mechanism:
The gold(I) catalyst coordinates to the alkyne of the propargylamine.
The amine nitrogen attacks the carbon dioxide molecule to form a carbamate intermediate.
An intramolecular nucleophilic attack of the carbamate oxygen onto the gold-activated alkyne leads to a 5-exo-dig cyclization, forming the oxazolidinone ring.
Protonolysis regenerates the active catalyst and releases the 2-oxazolidinone product.
Electrophile-Mediated Cascade Cyclization to 1H-Isoindoliums:
Propargylamine-based 1,6-diynes can undergo an electrophile-mediated cascade cyclization to form spiro 1H-isoindoliums. A proposed mechanism for this reaction with iodine as the electrophile is as follows:
Electrophilic addition of iodine to one of the alkyne moieties forms an iodonium ion intermediate.
The nitrogen atom of the propargylamine acts as an intramolecular nucleophile, attacking the iodonium ion to form a five-membered ring.
A subsequent intramolecular attack of the second alkyne onto the newly formed electrophilic center results in the formation of the spirocyclic 1H-isoindolium product.
Applications of but 3 Yn 2 Yl Butyl Amine As a Building Block in Organic Synthesis
Precursor for Complex Organic Molecules
The terminal alkyne group in (But-3-yn-2-yl)(butyl)amine is a key functional handle for elaborating molecular complexity. This is exemplified by the use of similar building blocks in the synthesis of intricate natural products and their analogues. For instance, the total synthesis of indole (B1671886) alkaloids like lycogarubin C and lycogalic acid has commenced from starting materials containing a butynyl moiety, such as (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane. beilstein-journals.org These syntheses demonstrate the utility of the butynyl group in constructing complex heterocyclic systems. beilstein-journals.org
The amine functionality also plays a crucial role. For example, a related compound, 2-[(But-3-YN-2-YL)amino]pyridine-4-carboxylic acid, is noted for its significance in medicinal chemistry and is synthesized from but-3-yn-2-amine (B1312585). sigmaaldrich.com This highlights how the butynyl amine core can be incorporated into larger, biologically relevant molecules. sigmaaldrich.com
Interactive Table 1: Examples of Butynyl-Containing Precursors in Complex Molecule Synthesis
| Precursor Compound | Synthesized Complex Molecule | Key Reaction Type |
| (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane | Lycogarubin C, Lycogalic Acid A | Fischer indole synthesis beilstein-journals.org |
| But-3-yn-2-amine | 2-[(But-3-YN-2-YL)amino]pyridine-4-carboxylic acid | Coupling reaction sigmaaldrich.com |
Synthesis of Chiral Nitrogen-Containing Compounds
The inherent chirality of this compound makes it a valuable asset in asymmetric synthesis for the preparation of enantiomerically pure nitrogenous compounds. Chiral amines are widely employed as building blocks and auxiliaries in the synthesis of pharmaceuticals and other biologically active molecules. rug.nl
The synthesis of chiral propargylamines, a class to which this compound belongs, is a significant area of research. Asymmetric synthesis methods have been developed to produce compounds like (S)-N-((S)-But-3-yn-2-yl)-2-methylpropane-2-sulfinamide, showcasing the ability to control stereochemistry at the carbon bearing the nitrogen and alkyne groups. unipr.it Furthermore, enzymatic methods using amine transaminases are emerging as powerful tools for the synthesis of a variety of chiral amines from simple starting materials. nih.gov These approaches could potentially be adapted for the stereoselective synthesis of derivatives of this compound.
Interactive Table 2: Chiral Amines in Asymmetric Synthesis
| Chiral Amine Type | Application | Synthetic Strategy |
| (R)-α-Ethylbenzylamine | Synthesis of C2-symmetrical secondary amines | Reductive amination rug.nl |
| (S)-2-Amino-3-methylbutane | Synthesis of BPDZ-44 (a K-ATP channel opener) | Chiral building block incorporation rug.nl |
| But-3-yn-2-amine derivatives | Asymmetric synthesis of propargylamines | Use of chiral sulfinamides unipr.it |
Scaffold for Diverse Chemical Libraries
In medicinal chemistry, a molecular scaffold is a core structure upon which various substituents can be placed to create a library of compounds for biological screening. The structure of this compound is well-suited for this purpose. The amine and alkyne functionalities allow for orthogonal derivatization, enabling the rapid generation of a diverse set of molecules.
For example, a purine-based scaffold, 9-(But-3-yn-1-yl)-8-((2,4-dichlorophenyl)thio)-9H-purin-6-amine, which features a butynyl group, has been used in the development of selective inhibitors for the endoplasmic reticulum Hsp90 paralog Grp94. nih.gov This demonstrates how a butynyl-containing amine can serve as the foundation for a library of compounds with specific biological targets. nih.gov Similarly, bicyclic amine scaffolds like the normorphan core are of great interest in medicinal chemistry due to their three-dimensional nature and the diverse functionalization vectors they offer. nih.gov
Integration into Advanced Molecular Architectures
The unique electronic and structural properties of the alkyne group in this compound allow for its incorporation into advanced molecular architectures, such as supramolecular assemblies and functional materials. The rigidity of the alkyne unit can impart specific conformational constraints, which is a desirable feature in the design of complex molecules.
Role in Multicomponent Reaction Development
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that contains the essential parts of all the starting materials. rug.nlnih.gov Amines and alkynes are common components in many MCRs, suggesting a potential role for this compound in this area.
For instance, the A³ coupling (aldehyde-alkyne-amine) is a well-known MCR for the synthesis of propargylamines. While this reaction is typically used to form propargylamines, a pre-existing propargylamine (B41283) like this compound could potentially participate in other types of MCRs where a secondary amine is required. The development of MCRs is crucial for generating libraries of complex molecules for drug discovery and other applications. nih.govmdpi.com The use of functionalized amines and alkynes in MCRs allows for the rapid construction of diverse molecular scaffolds. beilstein-journals.orgacs.org
Q & A
Q. What are the established synthetic routes for (But-3-yn-2-yl)(butyl)amine, and how can reaction conditions be optimized for higher yield?
The compound is synthesized via nucleophilic substitution between 2-methyl-3-butyn-2-ol and tert-butylamine under controlled conditions. Key parameters include:
- Catalysts : Transition metals or bases (e.g., NaOH/K₂CO₃) to facilitate amine attack on alkyl halides .
- Solvents : Dichloromethane or toluene for optimal solubility and reactivity .
- Temperature/Pressure : Precise control to minimize side reactions (e.g., alkyne oligomerization). Optimization strategies include gradient purification and real-time monitoring via GC-MS to track intermediate formation .
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
- NMR/IR Spectroscopy : Assign chemical shifts for the alkyne (δ ~70-100 ppm in NMR) and amine protons (δ ~1-3 ppm in NMR) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the alkyne-amine framework .
- Mass Spectrometry : Confirm molecular weight (153.27 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. What catalytic systems are effective in mediating alkyne-based transformations of this compound, and what mechanistic insights guide their selection?
The alkyne group undergoes:
- Hydrogenation : Pd/NiO catalysts selectively reduce the triple bond to cis-alkenes under H₂ atmospheres .
- Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition for bioconjugation, requiring inert conditions to prevent amine oxidation . Mechanistic studies (DFT calculations) reveal electron-deficient alkynes favor nucleophilic additions, while steric hindrance from the butyl group slows reactivity .
Q. How do computational studies aid in predicting the reactivity and interaction profiles of this compound with biological targets?
- Docking Simulations : Identify binding affinities to enzymes (e.g., monoamine oxidases) via the alkyne’s electron-rich π-system .
- MD Simulations : Assess stability in aqueous vs. lipid membranes, critical for blood-brain barrier penetration in CNS drug design .
- QSAR Models : Correlate substituent effects (e.g., alkyl chain length) with antimicrobial activity .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound across different studies?
- Controlled Replication : Standardize solvents (e.g., DMSO for solubility tests) and storage conditions (N₂ atmosphere, -20°C) .
- Advanced Analytics : HPLC-PDA detects degradation products (e.g., oxidized amines), while TGA-DSC evaluates thermal stability .
- Meta-Analysis : Cross-reference PubChem data with experimental results to validate discrepancies in logP or pKa values .
Methodological Tables
Q. Table 1: Synthetic Optimization Parameters
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Signal | Structural Insight |
|---|---|---|
| NMR | δ 1.2–1.6 ppm (butyl CH₂) | Alkyl chain conformation |
| NMR | δ 85 ppm (sp-hybridized alkyne carbon) | Triple bond confirmation |
| IR | 3300 cm⁻¹ (N-H stretch) | Secondary amine identification |
Safety and Compliance
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of volatile amines .
- PPE : Nitrile gloves and goggles to prevent skin/eye contact .
- Storage : Inert gas-purged containers to inhibit alkyne polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
